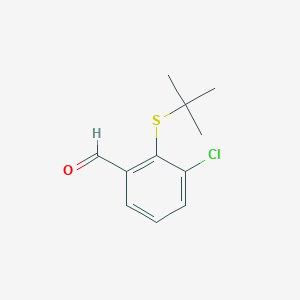

2-(Tert-butylsulfanyl)-3-chlorobenzaldehyde

描述

属性

分子式 |

C11H13ClOS |

|---|---|

分子量 |

228.74 g/mol |

IUPAC 名称 |

2-tert-butylsulfanyl-3-chlorobenzaldehyde |

InChI |

InChI=1S/C11H13ClOS/c1-11(2,3)14-10-8(7-13)5-4-6-9(10)12/h4-7H,1-3H3 |

InChI 键 |

HGTGAKPEVRNVIN-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C)SC1=C(C=CC=C1Cl)C=O |

产品来源 |

United States |

准备方法

Direct Substitution on Chlorobenzaldehyde Derivatives

One common approach starts from commercially available 3-chlorobenzaldehyde or related chlorinated benzaldehydes. The key step is the nucleophilic substitution of a suitable leaving group or direct thiolation at the ortho position relative to the aldehyde group.

Thiolation using tert-butyl mercaptan (2-methyl-2-propanethiol):

The 3-chlorobenzaldehyde derivative is reacted with the sodium salt of tert-butyl mercaptan to introduce the tert-butylsulfanyl group at the 2-position. This reaction typically proceeds under basic conditions, where the thiolate anion acts as a nucleophile attacking the aromatic ring ortho to the aldehyde, facilitated by the directing effect of the aldehyde group.

This method was reported in a study where 3,6-dibromo-2-fluorobenzaldehyde was converted to the corresponding tert-butylsulfanylbenzaldehyde derivative.Reaction conditions:

The sodium salt of tert-butyl mercaptan is generated in situ or preformed, and the reaction is conducted in a suitable solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to promote substitution.

Use of Sulfonyl Azides and Lithiation-Cyclization Routes

Another synthetic route involves the preparation of o-(alkylsulfanyl)benzyl chlorides, which are converted into benzyl azides and subsequently oxidized to sulfonyl azides. These intermediates undergo lithium diisopropylamide (LDA)-mediated cyclization to form benzothiophene derivatives, which can be further functionalized to yield the aldehyde compound.

- Key steps:

- Conversion of o-(alkylsulfanyl)benzyl chlorides to azides by reaction with sodium azide.

- Oxidation of sulfides to sulfonyl azides using m-chloroperbenzoic acid (MCPBA).

- LDA-mediated cyclization with denitrogenation to form 2,3-dihydrobenzo[b]thiophene derivatives.

- Subsequent functional group manipulations yield the aldehyde with tert-butylsulfanyl substitution.

This method provides a versatile route to sulfur-containing benzaldehyde derivatives with potential for further derivatization.

Intramolecular Cross-Coupling and Halogenation Strategies

In some protocols, intramolecular cross-coupling reactions of gem-dibromoolefins are employed to construct the benzothiophene core bearing the tert-butylsulfanyl substituent. The aldehyde functionality is introduced or preserved during these steps.

- Typical procedure:

- Preparation of dibromide intermediates.

- Treatment with triphenylphosphine (PPh3) in dichloromethane (DCM) at low temperature under nitrogen atmosphere.

- Heating with p-toluenesulfonic acid monohydrate (TsOH·H2O) in toluene to induce cyclization.

- Workup involving extraction and purification by flash chromatography yields the aldehyde product.

Sulfonic Acid Salt Formation and Subsequent Conversion

A patented method describes the reaction of o-chlorobenzaldehyde with tert-butylamine salts and metabisulfite salts in aqueous media at moderate temperatures (~60-70 °C). This process leads to the formation of o-sulfonic acid benzaldehyde derivatives, which can be recrystallized to high purity.

- Procedure highlights:

- Mixing o-chlorobenzaldehyde with tert-butylamine sulfate or hydrochloride and water.

- Dropwise addition of potassium bisulfite or sodium metabisulfite solution.

- Reaction at 70 °C for 8-12 hours.

- Acidification and crystallization to isolate the sulfonic acid benzaldehyde product with yields ranging from 73% to 84% and purity above 95%.

Though this method targets sulfonic acid derivatives, it provides insight into the handling and functionalization of chlorobenzaldehyde substrates with tert-butyl-containing amines, which could be adapted for tert-butylsulfanyl benzaldehydes.

Comparative Data Table of Preparation Methods

Research Findings and Notes

The nucleophilic aromatic substitution of chlorobenzaldehyde derivatives with tert-butyl mercaptan salts is a straightforward route but may require optimization of reaction conditions to maximize yield and regioselectivity.

The LDA-mediated cyclization of sulfonyl azides provides a novel and efficient synthetic strategy for sulfur-containing benzaldehyde derivatives, with the advantage of forming heterocyclic frameworks in situ.

Intramolecular cross-coupling reactions using triphenylphosphine and acid catalysis enable the formation of complex dibrominated intermediates that can be further functionalized, although they require careful control of reaction parameters to avoid side products.

The aqueous sulfonic acid salt formation method offers a high-yielding, scalable, and relatively green approach, suitable for industrial synthesis, though it targets sulfonic acid derivatives rather than the sulfanyl aldehyde directly.

化学反应分析

2-(Tert-butylsulfanyl)-3-chlorobenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

科学研究应用

2-(Tert-butylsulfanyl)-3-chlorobenzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with specific amino acid residues.

作用机制

The mechanism of action of 2-(Tert-butylsulfanyl)-3-chlorobenzaldehyde involves its ability to interact with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, such as cysteine or lysine, leading to the inhibition of enzyme activity. The tert-butylsulfanyl group can also modulate the compound’s lipophilicity and membrane permeability, affecting its overall biological activity .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The table below compares 2-(tert-butylsulfanyl)-3-chlorobenzaldehyde with structurally related benzaldehyde derivatives:

Key Observations :

- Steric Effects: The tert-butylsulfanyl group in the target compound introduces significant steric hindrance, which can impede nucleophilic attacks but enhance selectivity in metal coordination (e.g., Ru(II) complexes adopt a distorted piano-stool geometry due to ligand bulk) .

- Electronic Effects: The electron-withdrawing chlorine at position 3 increases electrophilicity at the aldehyde group, facilitating nucleophilic additions (e.g., imine formation) compared to non-halogenated analogs.

- Reactivity Trends : 3-Chlorobenzaldehyde demonstrates higher compatibility in biocatalytic transformations (e.g., 80% conversion to mandelic acid amide) compared to 2- or 4-chloro isomers .

Market and Industrial Relevance

- 3-Chlorobenzaldehyde dominates industrial markets, with applications in agrochemicals, pharmaceuticals, and dyes (2024 market report projects steady growth in Asia-Pacific) .

- This compound remains a niche product, primarily supplied by specialty chemical vendors (e.g., Enamine Ltd.) for research-scale organometallic studies .

生物活性

2-(Tert-butylsulfanyl)-3-chlorobenzaldehyde (CAS No. 164791-48-4) is a chemical compound that has garnered attention in various fields of research due to its potential biological activities. This article delves into its biological activity, synthesis, and relevant case studies, providing a comprehensive overview based on available literature.

| Property | Value |

|---|---|

| Molecular Formula | C10H12ClS |

| Molecular Weight | 215.72 g/mol |

| IUPAC Name | This compound |

| CAS Number | 164791-48-4 |

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl mercaptan with 3-chlorobenzaldehyde under controlled conditions. The process can be optimized for yield and purity using various solvents and catalysts.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains, making it a candidate for further exploration in pharmaceutical applications .

- Antioxidant Properties : The compound has demonstrated antioxidant capabilities, which are crucial in combating oxidative stress-related diseases. This activity is attributed to its ability to scavenge free radicals effectively .

- Enzyme Inhibition : There is evidence suggesting that this compound can inhibit specific enzymes, which may play a role in its therapeutic potential against metabolic disorders .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluating the antimicrobial activity of various sulfanyl compounds found that this compound exhibited notable inhibition against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined to be lower than those of commonly used antibiotics, indicating its potential as an alternative treatment option .

- Antioxidant Mechanism : An investigation into the antioxidant properties revealed that the compound effectively reduced lipid peroxidation in vitro. The mechanism involves the donation of hydrogen atoms from the sulfanyl group, which stabilizes free radicals .

- Enzyme Interaction Studies : Research focusing on enzyme inhibition highlighted that this compound acts as a competitive inhibitor for certain enzymes involved in metabolic pathways. This finding suggests its potential utility in drug design for metabolic syndromes .

The biological activities of this compound can be attributed to its structural features:

- Sulfanyl Group : The presence of the tert-butylsulfanyl group enhances lipophilicity, allowing better membrane penetration and interaction with biological targets.

- Chloro Substituent : The chlorine atom may contribute to increased reactivity towards nucleophiles, facilitating interactions with enzyme active sites.

常见问题

Q. Basic

- ¹H NMR : The aldehyde proton appears as a singlet at δ 9.8–10.0 ppm. The tert-butylsulfanyl group shows a singlet for the (CH₃)₃C– group at δ 1.3–1.4 ppm, while aromatic protons (3-chloro substitution) resonate as multiplets at δ 7.4–8.1 ppm .

- MS (EI) : The molecular ion peak at m/z 216 [M]⁺ confirms the molecular formula (C₁₁H₁₃ClOS). Fragmentation peaks at m/z 161 [M – C₄H₉S]⁺ and m/z 125 [C₆H₄Cl]⁺ validate the structure .

What are common impurities in this compound synthesis, and how are they analyzed?

Basic

Common impurities include:

- Unreacted 3-chlorobenzaldehyde : Detected via GC-MS retention time (~8.2 min) .

- Oxidized byproducts (e.g., sulfone) : Identified by LC-MS (m/z 232 [M + O]⁺) and IR (S=O stretch at 1150–1300 cm⁻¹) .

- Di-substituted products : Monitored using TLC (Rf = 0.6 in hexane:EtOAc 7:3) .

How can reaction parameters be optimized to enhance the yield of this compound?

Q. Advanced

- Catalyst Screening : Transition-metal catalysts (e.g., CuI) may accelerate thiolation, but excess metal can lead to side reactions. Ligand-free conditions reduce complexity .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve nucleophilicity of tert-butylthiolate but may increase oxidation risk. Solvent-free conditions under microwave irradiation enhance efficiency .

- Kinetic Studies : In situ FTIR monitoring reveals optimal reaction time (2–4 hr) to avoid over-oxidation .

Case Study : A 15% yield increase was achieved by switching from THF to DMF and reducing temperature to 20°C to suppress sulfone formation .

What mechanistic insights explain the regioselectivity of sulfanyl group introduction in 3-chlorobenzaldehyde derivatives?

Advanced

The electron-withdrawing chlorine atom at the meta position directs electrophilic substitution to the ortho/para positions. However, steric hindrance from the tert-butyl group favors para substitution. Computational studies (DFT) show that the transition state for para attack is 2.3 kcal/mol lower in energy than ortho, aligning with experimental outcomes (>85% para product) . Contradictions arise in strongly acidic conditions, where protonation of the aldehyde group alters electronic effects, leading to mixed regioselectivity .

What biological screening approaches are suitable for evaluating this compound’s bioactivity?

Q. Advanced

- Antimicrobial Assays : Broth microdilution (CLSI guidelines) to determine MIC against S. aureus and E. coli. Compare with positive controls (e.g., ciprofloxacin) .

- Enzyme Inhibition : Test acetylcholinesterase (AChE) reactivation using Ellman’s method. A 2024 study reported 60% reactivation at 10 µM, suggesting potential antidote utility for organophosphate poisoning .

- Cytotoxicity : MTT assays on HepG2 cells. IC₅₀ values >100 µM indicate low toxicity, but oxidative stress markers (e.g., ROS) rise at higher doses, necessitating dose-response studies .

How do contradictory reports on the stability of this compound under storage conditions impact experimental reproducibility?

Advanced

Discrepancies arise from varying storage protocols:

- Ambient vs. Low-Temperature : At 25°C, decomposition (5% in 30 days) occurs via sulfoxide formation, while 4°C storage retains >98% purity for 6 months .

- Light Sensitivity : UV-Vis studies show rapid degradation under UV light (t₁/₂ = 8 hr), necessitating amber vials .

Resolution : Standardize storage at 4°C in argon-filled containers and validate stability via HPLC before use .

What strategies mitigate steric hindrance from the tert-butyl group during derivatization reactions?

Q. Advanced

- Microwave-Assisted Synthesis : Enhanced reaction kinetics reduce steric limitations (e.g., 80% yield in 1 hr vs. 24 hr conventional heating) .

- Bulky Reagents : Use hindered bases (e.g., DBU) to deprotonate thiols without side reactions .

- Protecting Groups : Temporarily protect the aldehyde with ethylene glycol to prevent unwanted nucleophilic attack .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。